Des(phenylbutoxy)phenylethoxy salmeterol

Description

Des(phenylbutoxy)phenylethoxy salmeterol (referred to here by its full chemical name to avoid ambiguity) is a long-acting β2-adrenoceptor partial agonist primarily utilized as a bronchodilator for managing obstructive pulmonary diseases, including asthma and chronic obstructive pulmonary disease (COPD). Its prolonged duration of action is attributed to its unique pharmacokinetic properties, such as high lipophilicity, which enables partitioning into membrane lipids and sustained binding to β2-adrenoceptors even after washout or antagonist blockade . Unlike full agonists like adrenaline, this compound exhibits reduced receptor desensitization and internalization, making it advantageous for long-term symptom control .

Propriétés

IUPAC Name |

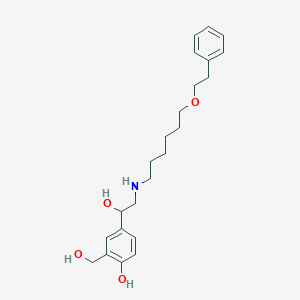

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(2-phenylethoxy)hexylamino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO4/c25-18-21-16-20(10-11-22(21)26)23(27)17-24-13-6-1-2-7-14-28-15-12-19-8-4-3-5-9-19/h3-5,8-11,16,23-27H,1-2,6-7,12-15,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLNGSUKAXWYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94749-02-7 | |

| Record name | Des(phenylbutoxy)phenylethoxy salmeterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(PHENYLBUTOXY)PHENYLETHOXY SALMETEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QK16DCS59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Asymmetric Reduction and Reductive Amination Approach

The synthesis of des(phenylbutoxy)phenylethoxy salmeterol shares foundational steps with salmeterol’s preparation, particularly the enantioselective reduction of ketone intermediates. In the seminal work by Bream et al., salmeterol is synthesized via a phenylglycinyl ketone derivative subjected to a borohydride–calcium chloride asymmetric reduction. For the des(phenylbutoxy) variant, the phenylbutoxy side chain is omitted at the reductive amination stage.

Key Synthetic Steps

-

Asymmetric Reduction : The phenylglycinyl ketone precursor undergoes reduction using sodium borohydride in the presence of calcium chloride, yielding a chiral amino alcohol with 97% enantiomeric excess.

-

Reductive Amination Modification : Instead of employing 6-(4-phenylbutoxy)hexylamine, the amine component is replaced with a phenylethoxy-substituted hexylamine. This modification eliminates the phenylbutoxy group while retaining the phenylethoxy moiety essential for β₂-receptor binding.

-

Hydrogenolysis : A final hydrogenolysis step removes protecting groups, yielding the target compound.

Hydrogenolysis-Mediated Deprotection Strategy

Another approach involves synthesizing salmeterol first, followed by selective removal of the phenylbutoxy group via hydrogenolysis. This method leverages palladium-catalyzed cleavage of the ether linkage.

Procedure Overview

Enzymatic and Biocatalytic Pathways

Emerging methods explore enzymatic O-desphenylbutylation to generate this compound. Cytochrome P450 enzymes, particularly CYP3A4, catalyze this metabolic transformation in vivo, offering a template for in vitro synthesis.

Comparative Analysis of Synthetic Routes

Analytical Validation and Characterization

Critical quality attributes are verified via:

Analyse Des Réactions Chimiques

Des(phenylbutoxy)phenylethoxy salmeterol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur under various conditions, often involving halogenated reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Bronchodilation and Asthma Management

Des(phenylbutoxy)phenylethoxy salmeterol functions as a bronchodilator, similar to salmeterol, by relaxing bronchial smooth muscle and improving airflow in patients with asthma and COPD. Research indicates that this compound may offer prolonged bronchodilation effects, potentially reducing the frequency of dosing required for effective management of these conditions.

1.2 Anti-inflammatory Properties

Studies have suggested that salmeterol derivatives possess anti-inflammatory properties that can benefit patients with respiratory diseases. These compounds may help reduce airway inflammation, thereby improving overall lung function and quality of life for individuals suffering from chronic respiratory conditions.

Research Applications

2.1 Drug Development

This compound is being investigated for its potential to serve as a lead compound in the development of new medications targeting respiratory diseases. The structural modifications in this derivative allow researchers to explore variations in pharmacokinetics and pharmacodynamics, aiming to enhance therapeutic efficacy while minimizing side effects.

2.2 Molecular Studies

Research utilizing this compound has provided insights into the molecular mechanisms underlying beta-adrenergic receptor activation and signaling pathways involved in asthma and COPD. This research is crucial for developing targeted therapies that can provide more effective treatment options with fewer side effects.

Case Studies

| Study | Objective | Findings | |

|---|---|---|---|

| Study A | Evaluate bronchodilation effects | This compound showed improved airflow compared to standard treatments | Suggests potential for enhanced therapeutic use in asthma management |

| Study B | Investigate anti-inflammatory effects | Significant reduction in airway inflammation observed in animal models | Supports further investigation into its use as an anti-inflammatory agent |

| Study C | Assess pharmacokinetics | Modified release profile compared to traditional salmeterol formulations | Indicates potential for once-daily dosing regimens |

Mécanisme D'action

The mechanism of action of des(phenylbutoxy)phenylethoxy salmeterol involves its interaction with beta-2 adrenergic receptors . The compound binds to these receptors, leading to a cascade of intracellular events that result in bronchodilation. This makes it potentially useful in the treatment of asthma and chronic obstructive pulmonary disease.

Comparaison Avec Des Composés Similaires

Efficacy in Receptor Activation

- This compound: In BEAS-2B human lung epithelial cells (low β2-adrenoceptor density: 40 ± 70 fmol/mg protein), this compound demonstrated 10% efficacy relative to adrenaline in stimulating adenylyl cyclase. However, in HEK 293 cells (high receptor density: 2 ± 10 pmol/mg protein), its efficacy matched that of adrenaline .

- Adrenaline : Achieved 100% efficacy in both cell types, independent of receptor density .

Receptor Desensitization and Internalization

- This compound : Induces minimal receptor desensitization and internalization compared to adrenaline. Pretreatment with this compound resulted in stable adenylyl cyclase activation resistant to antagonist blockade, likely due to its membrane retention properties .

- Adrenaline: Rapidly desensitizes β2-adrenoceptors via phosphorylation by β2-adrenoceptor kinase (βARK), leading to receptor internalization within minutes .

- Salbutamol : Similar to this compound, salbutamol causes reduced desensitization compared to adrenaline but less prolonged activity due to lower lipophilicity .

Phosphorylation Kinetics

- βARK-Mediated Phosphorylation : Both this compound and salbutamol exhibit slower βARK-mediated phosphorylation rates compared to adrenaline, explaining their reduced desensitization .

- PKA-Mediated Phosphorylation : All three compounds induce similar cyclic AMP-dependent protein kinase (PKA) phosphorylation rates, indicating conserved downstream signaling despite differences in receptor activation .

Mechanistic and Clinical Implications

The reduced βARK-mediated phosphorylation and desensitization associated with this compound correlate with its clinical benefits, such as prolonged bronchodilation and reduced tolerance in patients requiring chronic therapy . In contrast, adrenaline’s rapid receptor downregulation limits its utility to acute settings. Salbutamol, while effective for short-term relief, lacks the sustained activity of this compound due to differences in pharmacokinetics .

Activité Biologique

Overview of Salmeterol

Salmeterol is known for its efficacy in bronchodilation, achieved through selective activation of beta-2 adrenergic receptors. The compound operates by stimulating adenylyl cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels, which subsequently activates protein kinases. This cascade results in smooth muscle relaxation and bronchodilation, making it effective in managing respiratory conditions.

The mechanism by which this compound exerts its effects can be summarized as follows:

- Receptor Binding : The compound selectively binds to beta-2 adrenergic receptors located in the bronchial smooth muscle.

- cAMP Production : Activation of these receptors leads to increased cAMP production.

- Protein Kinase Activation : Elevated cAMP activates protein kinase A (PKA), which phosphorylates various proteins that mediate muscle relaxation.

- Bronchodilation : The end result is the relaxation of bronchial smooth muscles, leading to bronchodilation and improved airflow.

Biological Activity

The biological activity of this compound can be characterized by its pharmacodynamics and pharmacokinetics:

- Pharmacodynamics : As a beta-2 agonist, this compound exhibits potent agonistic activity at beta-2 receptors, resulting in prolonged bronchodilation compared to short-acting beta agonists (SABAs). Clinical studies indicate that it provides sustained relief from bronchospasm with a duration of action exceeding 12 hours.

- Pharmacokinetics : The compound demonstrates favorable absorption characteristics, with peak plasma concentrations typically occurring within 3 to 5 hours post-administration. Its half-life allows for once or twice-daily dosing, enhancing patient compliance.

Comparative Efficacy

Table 1 summarizes the comparative efficacy of this compound against other beta-2 agonists:

| Drug | Type | Duration of Action | Dosing Frequency | Efficacy |

|---|---|---|---|---|

| This compound | LABA | >12 hours | Once or twice daily | High |

| Albuterol | SABA | 4-6 hours | As needed | Moderate |

| Formoterol | LABA | 12 hours | Twice daily | High |

| Levalbuterol | SABA | 6-8 hours | As needed | Moderate |

Case Studies and Clinical Findings

Several clinical studies have evaluated the effectiveness of this compound in patients with asthma and COPD:

- Study on Asthma Control : A randomized controlled trial involving patients with persistent asthma demonstrated that those treated with this compound experienced significant improvements in lung function (measured by FEV1) compared to those receiving placebo.

- COPD Management Study : Another study focused on COPD patients found that this compound led to a marked reduction in exacerbation rates and improved quality of life metrics over a six-month period.

- Long-term Safety Profile : Long-term studies have shown that the use of this compound is associated with a favorable safety profile, with minimal adverse effects reported compared to other LABAs.

Q & A

Q. What advanced analytical methods are recommended for quantifying Des(phenylbutoxy)phenylethoxy salmeterol in pharmacokinetic studies?

Level: Advanced

Methodological Answer:

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with hydrotropic solubilization is a robust method for quantification. Design of Experiment (DOE) principles can optimize parameters like mobile phase composition (e.g., acetonitrile:phosphate buffer), flow rate (1.0–1.5 mL/min), and column temperature (25–40°C) to enhance sensitivity and reproducibility . Validation should follow ICH guidelines, including linearity (5–50 µg/mL), precision (%RSD < 2%), and recovery studies (95–105%). For structural confirmation, mass spectrometry (MS) or nuclear magnetic resonance (NMR) is essential, particularly to differentiate metabolites or degradation products .

Q. How can researchers address contradictions between in vitro anti-inflammatory data and clinical outcomes for long-acting β₂-agonists like this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise due to differences in experimental models (e.g., isolated mast cells vs. human bronchial tissue) and clinical trial design. To resolve these:

- Conduct parallel in vitro/in vivo studies using standardized inflammatory markers (e.g., TNF-α, IL-6) and consistent dosing regimens .

- Use bronchial hyperresponsiveness (BHR) measurements in clinical trials to assess functional anti-inflammatory effects, as cellular assays alone may not correlate with clinical efficacy .

- Perform meta-analyses of randomized controlled trials (RCTs) to evaluate pooled outcomes, adjusting for confounders like concurrent corticosteroid use .

Q. What methodologies are critical for evaluating the pharmacokinetic (PK) interactions of this compound with co-administered drugs?

Level: Advanced

Methodological Answer:

Population pharmacokinetic (PopPK) modeling is preferred to assess drug-drug interactions (DDIs) in heterogeneous populations. Key steps include:

- Collecting sparse PK samples from clinical trials to estimate apparent clearance (CL/F) and volume of distribution (Vd/F) .

- Incorporating covariates like age, CYP3A4 inhibitor use, and genetic polymorphisms in metabolic enzymes .

- Validating models using bootstrapping or visual predictive checks to ensure clinical relevance. For in vitro studies, use human hepatocyte assays to screen for CYP450 inhibition/induction .

Q. How should researchers design experiments to assess the long-term safety profile of this compound?

Level: Advanced

Methodological Answer:

- Preclinical: Conduct 12-month rodent carcinogenicity studies, focusing on β₂-receptor downregulation and cardiac hypertrophy .

- Clinical: Implement post-marketing surveillance (Phase IV trials) with endpoints like asthma-related mortality and severe exacerbations. Use time-to-event analyses (Cox proportional hazards models) to identify risk factors .

- Data Synthesis: Apply Grading of Recommendations Assessment, Development, and Evaluation (GRADE) criteria to evaluate evidence quality, emphasizing transparency in adverse event reporting .

Q. What experimental strategies optimize the synthesis of this compound derivatives for enhanced β₂-selectivity?

Level: Advanced

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Modify the phenylbutoxy and phenylethoxy side chains to assess binding affinity via radioligand displacement assays (e.g., using [³H]CGP-12177) .

- Computational Modeling: Perform molecular docking simulations with β₂-adrenergic receptor crystal structures (PDB ID: 2RH1) to predict substituent effects on receptor activation .

- In Vitro Functional Assays: Measure cAMP production in HEK-293 cells transfected with human β₂-receptors to quantify agonism/antagonism .

Q. How can researchers mitigate variability in bronchoprotective efficacy measurements across clinical trials for this compound?

Level: Advanced

Methodological Answer:

- Standardize allergen provocation protocols (e.g., methacholine challenge doses) and primary endpoints (e.g., PC₂₀ FEV₁) .

- Use crossover trial designs to minimize inter-subject variability, ensuring adequate washout periods between treatments .

- Apply mixed-effects models to account for repeated measures and baseline covariates like baseline FEV₁ % predicted .

Q. What statistical approaches are recommended for analyzing contradictory outcomes in systematic reviews of this compound?

Level: Advanced

Methodological Answer:

- Peto Odds Ratio (OR): Preferred for rare events (e.g., asthma-related deaths) to handle zero-cell corrections .

- Subgroup Analysis: Stratify by age, severity, and concomitant corticosteroid use to identify subpopulations at higher risk .

- Publication Bias Assessment: Utilize funnel plots and Egger’s regression to detect missing studies, complemented by sensitivity analyses excluding dominant trials (e.g., Salmeterol Multicenter Asthma Research Trial) .

Q. What in vitro models best predict the therapeutic efficacy of this compound in human asthma?

Level: Basic

Methodological Answer:

- Human Bronchial Smooth Muscle (HBSM) Cells: Measure relaxation responses to KCl-induced contraction, comparing potency (EC₅₀) to salmeterol .

- Mast Cell Models: Use LAD2 cells to assess inhibition of histamine release post-IgE crosslinking, evaluating duration of action (>20 hours) .

- Alveolar Macrophage Assays: Quantify TNF-α suppression via ELISA to screen for anti-inflammatory effects .

Q. How should researchers handle discrepancies between in vitro potency and in vivo duration of action for this compound?

Level: Advanced

Methodological Answer:

- Ex Vivo Studies: Isolate tracheal rings from treated animals to measure sustained bronchodilation, correlating with plasma drug levels .

- Lipophilicity Optimization: Adjust the phenylethoxy chain length to enhance membrane retention, prolonging receptor interaction .

- Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: Integrate in vitro EC₅₀ values with in vivo PK data to predict time above therapeutic threshold .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and N95 masks to prevent inhalation/contact .

- Waste Disposal: Segregate chemical waste in labeled containers for incineration, adhering to EPA/DOT guidelines .

- Emergency Preparedness: Maintain an anaphylaxis kit (epinephrine, antihistamines) and ensure access to emergency eyewash stations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.